molecular formula C18H25ClN2OS B2943999 3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2310158-77-9

3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2943999
CAS No.: 2310158-77-9
M. Wt: 352.92
InChI Key: GEESKKQGTBUXFB-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of diazepanes. These compounds are known for their diverse applications in medicinal chemistry due to their unique structural features and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the core diazepane ring, followed by the introduction of the thiolan and chlorophenyl groups. Common reagents used in these reactions include chlorinating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiolan ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiolan ring could yield sulfoxides, while nucleophilic substitution of the chlorophenyl group could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with diazepane rings are often studied for their potential as enzyme inhibitors or receptor modulators. The presence of the thiolan ring and chlorophenyl group may enhance its binding affinity to certain biological targets.

Medicine

Medicinally, diazepane derivatives are explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anxiolytic properties. The specific structure of 3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one may offer unique interactions with biological targets, leading to novel drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, diazepane derivatives may interact with enzymes or receptors, modulating their activity. The thiolan ring and chlorophenyl group could enhance binding through hydrophobic interactions or hydrogen bonding, leading to specific effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative used as an anxiolytic.

    Chlorodiazepoxide: Another diazepane derivative with anxiolytic properties.

    Thiothixene: A thiolan-containing antipsychotic.

Uniqueness

3-(3-Chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is unique due to the combination of the diazepane ring, thiolan ring, and chlorophenyl group. This unique structure may offer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(3-chlorophenyl)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2OS/c19-16-4-1-3-15(13-16)5-6-18(22)21-9-2-8-20(10-11-21)17-7-12-23-14-17/h1,3-4,13,17H,2,5-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEESKKQGTBUXFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CCC2=CC(=CC=C2)Cl)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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